molecular formula C12H14FNO B6200831 1-benzoyl-3-(fluoromethyl)pyrrolidine CAS No. 2142732-66-7

1-benzoyl-3-(fluoromethyl)pyrrolidine

Cat. No.: B6200831
CAS No.: 2142732-66-7
M. Wt: 207.2
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Description

1-benzoyl-3-(fluoromethyl)pyrrolidine is an organic compound that belongs to the class of pyrrolidines It is characterized by the presence of a benzoyl group attached to the nitrogen atom and a fluoromethyl group attached to the third carbon of the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-benzoyl-3-(fluoromethyl)pyrrolidine can be synthesized through several synthetic routes. One common method involves the reaction of 3-(fluoromethyl)pyrrolidine with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-benzoyl-3-(fluoromethyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzoyl group to a benzyl group or reduce other functional groups present in the molecule.

    Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce benzyl derivatives. Substitution reactions can lead to a variety of new compounds with different functional groups replacing the fluoromethyl group.

Scientific Research Applications

1-benzoyl-3-(fluoromethyl)pyrrolidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Researchers use it to study the effects of fluorinated compounds on biological systems.

    Industrial Applications: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-benzoyl-3-(fluoromethyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The fluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties. The benzoyl group may also play a role in binding interactions with target proteins.

Comparison with Similar Compounds

1-benzoyl-3-(fluoromethyl)pyrrolidine can be compared with other similar compounds, such as:

    1-benzoyl-3-(chloromethyl)pyrrolidine: This compound has a chloromethyl group instead of a fluoromethyl group, which can affect its reactivity and biological activity.

    1-benzoyl-3-(bromomethyl)pyrrolidine: The presence of a bromomethyl group can lead to different chemical and physical properties compared to the fluoromethyl derivative.

    1-benzoyl-3-(hydroxymethyl)pyrrolidine: The hydroxymethyl group introduces additional hydrogen bonding capabilities, influencing the compound’s solubility and reactivity.

The uniqueness of this compound lies in the presence of the fluoromethyl group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

2142732-66-7

Molecular Formula

C12H14FNO

Molecular Weight

207.2

Purity

95

Origin of Product

United States

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